![molecular formula C22H23Br2N3O2S B2489964 2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide CAS No. 1058724-07-4](/img/structure/B2489964.png)
2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide" often involves multistep synthetic routes. These processes typically include the formation of intermediates such as thiazoles and hydrazides, followed by their further functionalization. For instance, thiazoles are commonly synthesized by the condensation of thioamides with α-haloketones or via cyclization reactions involving thiosemicarbazides and ketoesters (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazolium-based compounds is characterized by a heterocyclic core containing sulfur and nitrogen atoms, which significantly influences their chemical behavior and interaction with other molecules. Crystallographic studies of similar compounds provide insights into their molecular geometry, including bond lengths, angles, and the presence of intramolecular or intermolecular hydrogen bonding, which can affect their stability and reactivity (Hassan et al., 2020).
Chemical Reactions and Properties
Compounds with a thiazolium core are known to participate in various chemical reactions, including nucleophilic substitutions, where the bromophenyl group can act as a leaving group, facilitating the introduction of other functional groups. Additionally, the presence of an ethoxyphenyl group can lead to reactions typical for ethers, such as cleavage under acidic conditions. The thiazolium ring itself can engage in electrophilic substitutions due to the electron-rich nature of the sulfur and nitrogen atoms.
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. The presence of halogen atoms like bromine often increases the molecular weight and affects the compound's polarity, potentially altering its solubility in various solvents. The crystalline structure can be studied through X-ray diffraction techniques to understand the molecular packing and interactions within the crystal lattice (Iyengar et al., 2005).
Scientific Research Applications
Synthesis and Structural Studies
- Researchers have explored the formation of thiazole derivatives, like the one , from simple precursors. They have focused on synthesis, spectroscopic characterization, and structural analysis of these compounds. In one study, such molecules exhibited T-shape structures and formed different combinations of hydrogen bonds, which link the molecules into ribbons or sheets (Mahesha et al., 2021).
Antimicrobial and Anticancer Activities
- Thiazole compounds have been synthesized and tested for their anticancer activity, particularly against breast cancer cells. In this context, certain thiazole derivatives have shown promising results in inhibiting cancer cell proliferation (Sonar et al., 2020).
- Another study focused on the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, revealing that some synthesized compounds exhibited notable antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For instance, compounds containing a bromophenyl group have been found to interact with GABA receptors .
Mode of Action
The exact mode of action would depend on the specific target. For GABA receptors, these compounds often work by enhancing the effect of the neurotransmitter GABA, leading to increased inhibitory effects within the nervous system .
Biochemical Pathways
The affected pathways would again depend on the specific target. In the case of GABA receptors, the compound could affect neural signaling pathways, potentially leading to effects such as sedation or anxiolysis .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body. They may be metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action would depend on its specific effects on its target. For instance, if the compound acts on GABA receptors, it could lead to effects such as reduced anxiety or sedation .
Action Environment
Various factors can influence the action of a compound, including the presence of other drugs, the individual’s health status, genetic factors, and environmental factors such as diet and lifestyle .
properties
IUPAC Name |
4-bromo-N'-[4-(4-ethoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S.BrH/c1-4-14-26-20(16-8-12-19(13-9-16)28-5-2)15(3)29-22(26)25-24-21(27)17-6-10-18(23)11-7-17;/h4,6-13H,1,5,14H2,2-3H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRAJABKCUWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=[N+]2CC=C)NNC(=O)C3=CC=C(C=C3)Br)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide |
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